1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H21FN2O3S and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been conducted, showing distinct molecular packing stabilized by π–π stacking interactions, contributing to the understanding of molecular interactions and structural characterization (Banu et al., 2014).
Magnetic Relaxation and Photochromic Behavior
Studies on multifunctional mononuclear bisthienylethene-cobalt(II) complexes have revealed their slow magnetic relaxation and photochromic behavior, highlighting their potential in materials science for creating responsive materials (Cao et al., 2015).
Fluorescent Probes for CO2 Detection
Innovative fluorescent probes with an aggregation-enhanced emission feature have been designed for real-time monitoring of low carbon dioxide levels, offering a novel method for selective and quantitative detection of CO2 in biological and medical applications (Wang et al., 2015).
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-13-7-14(2)9-16(8-13)23-19-12-27(25,26)11-18(19)22(20(23)24)10-15-5-3-4-6-17(15)21/h3-9,18-19H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAMLVKOHFQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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